N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine
Description
N-(2-Methoxyethyl)-2-methylbut-3-yn-2-amine is a tertiary amine characterized by a 2-methylbut-3-yn-2-amine backbone substituted with a 2-methoxyethyl group on the nitrogen atom. The structure features:
- A triple bond at position 3 (but-3-yn), introducing rigidity and reactivity.
- A methyl group at position 2, providing steric bulk.
This compound is synthetically derived, with precursors like 2-methylbut-3-yn-2-amine serving as intermediates in multi-step reactions (e.g., via tert-butyl carbamate protection and subsequent functionalization) .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C8H15NO/c1-5-8(2,3)9-6-7-10-4/h1,9H,6-7H2,2-4H3 |
InChI Key |
SBJWFORAYZXMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine typically involves the reaction of 2-methylbut-3-yn-2-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Ethyl(2-methylbut-3-yn-2-yl)amine (CAS: 14465-39-5)
Structure : Replaces the 2-methoxyethyl group with an ethyl substituent.
Key Differences :
- Polarity : The absence of a methoxy group reduces polarity, lowering solubility in polar solvents compared to the target compound.
- Synthesis : Synthesized directly from 2-methylbut-3-yn-2-amine via alkylation with ethyl halides .
N-(2-Methoxyethyl)methylamine
Structure : A simpler secondary amine with a methoxyethyl group but lacking the alkyne and methyl substituents.
Key Differences :
- Backbone Complexity : The absence of the 2-methylbut-3-yn group simplifies the structure, reducing steric hindrance and reactivity associated with the triple bond.
- Applications: Used in ionic liquids (e.g., MEMPBF4 and MEMPTFSI) due to its polar, non-volatile nature .
N-(2-Methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (CAS: 55100-02-2)
Structure : Incorporates a tetrahydrofuran (THF) ring in addition to the methoxyethyl group.
Key Differences :
Spectroscopic Characterization
- ¹H NMR : Peaks for methoxy (-OCH₃) at ~3.3 ppm and alkyne protons at ~1.8–2.2 ppm.
- IR : Stretches for C≡C (~2100–2260 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) .
Biological Activity
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been studied for various biological effects, including its potential as an inhibitor of monoamine oxidase (MAO), which is significant in neurodegenerative diseases such as Parkinson's. The compound's structure allows it to interact with specific enzymes and receptors, potentially modulating their activity.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Specifically, it has shown promise as a selective inhibitor of MAO-B, an enzyme associated with the metabolism of neurotransmitters like dopamine. Inhibition of this enzyme can lead to increased levels of dopamine, which is beneficial in treating conditions like Parkinson's disease.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against MAO-B. For instance, a study reported an IC50 value indicating effective inhibition at low concentrations, suggesting strong potential for therapeutic applications in neuroprotection and mood enhancement .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the compound's structure can enhance its binding affinity to MAO-B or improve selectivity over MAO-A. SAR studies indicate that substituents on the aromatic ring significantly influence inhibitory potency and selectivity towards MAO isoforms .
Case Studies
- Neuroprotective Effects : In animal models, this compound demonstrated neuroprotective effects against neurotoxicity induced by MPTP, a neurotoxin used to model Parkinson's disease. Treated animals showed improved motor functions and reduced neuronal loss compared to controls .
- Cytotoxicity Assessments : Cytotoxicity studies indicated that this compound was non-toxic at concentrations up to 200 µg/ml, suggesting a favorable safety profile for further development as a therapeutic agent .
Data Table: Summary of Biological Activity
| Study | Findings |
|---|---|
| Inhibition of MAO-B | IC50 values indicate strong inhibition; structure modifications enhance activity |
| Neuroprotection | Improved motor function in MPTP-treated mice; reduced neuronal damage |
| Cytotoxicity | Non-toxic up to 200 µg/ml |
| SAR Studies | Substituents on the aromatic ring significantly affect potency and selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
